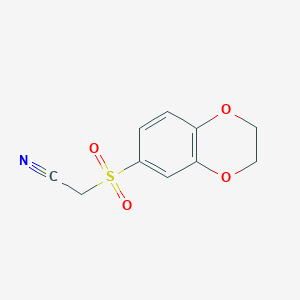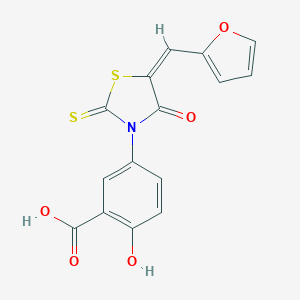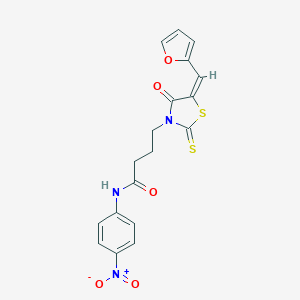![molecular formula C20H24N2O2 B363514 1-{1-[2-(2,5-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol CAS No. 887348-32-5](/img/structure/B363514.png)
1-{1-[2-(2,5-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-{1-[2-(2,5-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol” is a complex organic molecule. It contains a benzimidazole core, which is a bicyclic molecule composed of a benzene ring and an imidazole ring . Benzimidazoles are a broad group of compounds that can mimic properties of DNA bases . They show not only biological activities but also are used for spectral and catalytic properties .
Molecular Structure Analysis
The benzimidazole is a bicyclic molecule composed of a benzene ring and an imidazole ring . Its similarity to natural molecules led to the preparation of derivatives that can be utilized in medicinal chemistry . The very broad spectrum of biological activities that it treats include antimicrobial, antibiofilm, antifungal, antiviral, antioxidant, anti-inflammatory, antidiabetic, antiparasitic, anthelmintic, anticoagulant, antiallergic, antiprotozoal, anticonvulsants, anticancer and cytotoxic activities .Chemical Reactions Analysis
Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . This created interest in researchers who have synthesized a variety of benzimidazole derivatives and screened them for their various biological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can vary widely depending on their specific structure and the presence of various functional groups . These properties can influence their biological activity and their potential uses in various applications .Scientific Research Applications
1-{1-[2-(2,5-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol has been studied for its potential therapeutic applications in a variety of diseases, including Alzheimer's disease, schizophrenia, and addiction. In Alzheimer's disease, this compound has been shown to improve cognitive function and reduce inflammation in animal models. In schizophrenia, this compound has been shown to improve cognitive deficits and reduce negative symptoms in clinical trials. In addiction, this compound has been shown to reduce drug-seeking behavior in animal models.
Mechanism of Action
1-{1-[2-(2,5-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol acts as an allosteric modulator of the α7 nicotinic acetylcholine receptor (α7 nAChR), which is involved in cognitive function, inflammation, and addiction. This compound enhances the activity of the receptor by binding to an allosteric site, which increases the affinity of the receptor for acetylcholine. This results in increased neurotransmitter release and downstream signaling, which can improve cognitive function and reduce inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including increased neurotransmitter release, reduced inflammation, and improved cognitive function. In animal models, this compound has been shown to increase levels of acetylcholine, dopamine, and serotonin in the brain. This can lead to improved cognitive function, reduced inflammation, and reduced drug-seeking behavior.
Advantages and Limitations for Lab Experiments
1-{1-[2-(2,5-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol has several advantages for lab experiments, including its specificity for the α7 nAChR and its ability to cross the blood-brain barrier. However, this compound can be difficult to synthesize and may have limited solubility in aqueous solutions. Additionally, this compound may have off-target effects on other receptors, which can complicate interpretation of experimental results.
Future Directions
There are several future directions for research on 1-{1-[2-(2,5-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol, including its potential use in other diseases such as Parkinson's disease and depression. Additionally, further studies are needed to understand the long-term effects of this compound on cognitive function and to optimize its dosing and administration. Finally, the development of more potent and selective allosteric modulators of the α7 nAChR may provide new therapeutic options for a variety of diseases.
Synthesis Methods
The synthesis of 1-{1-[2-(2,5-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol involves the reaction of 2,5-dimethylphenol with ethylene oxide to form 2-(2,5-dimethylphenoxy)ethanol. This intermediate is then reacted with 1,2-diaminobenzene to form the benzimidazole ring. Finally, the hydroxy group is protected with a tert-butyl group, and the resulting compound is deprotected to yield this compound.
Safety and Hazards
properties
IUPAC Name |
1-[1-[2-(2,5-dimethylphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-4-18(23)20-21-16-7-5-6-8-17(16)22(20)11-12-24-19-13-14(2)9-10-15(19)3/h5-10,13,18,23H,4,11-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQXCCALCHYJFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC2=CC=CC=C2N1CCOC3=C(C=CC(=C3)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-4-(pentyloxy)benzamide](/img/structure/B363443.png)
![Methyl 2-amino-4-[4-[2-(diethylamino)-2-oxoethoxy]phenyl]-5-methylthiophene-3-carboxylate](/img/structure/B363448.png)
![3-(5-Chloro-2-hydroxy-4-methylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-5-(3-methoxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one](/img/structure/B363449.png)

![(2E)-3-[4-(difluoromethoxy)-3-ethoxyphenyl]acrylic acid](/img/structure/B363453.png)
![2-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B363454.png)
![2-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B363456.png)


![3-(2-hydroxyphenyl)-N-(3-{[(2-methoxyethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B363471.png)
![1-[4-(Allyloxy)phenyl]-2-(4-pyridinylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B363473.png)
![3-(2-Hydroxyphenyl)-N-[3-(oxolan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B363475.png)
